molecular formula C9H12N4 B14871661 3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine

3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B14871661
M. Wt: 176.22 g/mol
InChI Key: YVNMGJNTPIXHGE-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-3-azabicyclo[310]hexan-6-amine is a bicyclic compound that features a pyrazine ring and an azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This method can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its combination of a pyrazine ring and an azabicyclohexane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-pyrazin-2-yl-3-azabicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C9H12N4/c10-9-6-4-13(5-7(6)9)8-3-11-1-2-12-8/h1-3,6-7,9H,4-5,10H2

InChI Key

YVNMGJNTPIXHGE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N)CN1C3=NC=CN=C3

Origin of Product

United States

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